Sodium isotridecyl sulphate

Description

Overview of Anionic Surfactant Classes and Their Academic Significance

Surfactants are amphiphilic compounds that reduce surface and interfacial tension, making them fundamental components in a vast array of industrial products and processes. firp-ula.orgsapub.org They are broadly classified based on the charge of their hydrophilic head group in aqueous solution. firp-ula.org Anionic surfactants, which dissociate in water to form a negatively charged surface-active anion and a cation (typically an alkali metal or ammonium), represent one of the most significant classes. firp-ula.orgjocpr.com They are the earliest developed and most produced type of surfactant globally. jocpr.com

The principal classes of anionic surfactants are categorized by their hydrophilic group: carboxylates, sulfates, sulfonates, and phosphates. jocpr.comsanyo-chemical-solutions.com

Carboxylate salts (soaps) are salts of long-chain fatty acids.

Sulfates (-OSO₃⁻) include alkyl sulfates and alkyl ether sulfates, which are synthesized by the sulfation of alcohols or ethoxylated alcohols. sanyo-chemical-solutions.com

Sulfonates (-SO₃⁻) include linear alkylbenzene sulfonates (LAS) and alpha-olefin sulfonates (AOS). mdpi.com

Phosphate (B84403) esters possess one or two alkyl groups attached to a phosphate core.

The academic and industrial significance of anionic surfactants is immense. They are subjects of extensive research due to their excellent cleansing, foaming, emulsifying, and dispersing properties. jocpr.comsurfactant.top Their performance is studied in various contexts, including detergent formulations, emulsion polymerization, and enhanced oil recovery. jocpr.commdpi.com Research often focuses on structure-property relationships, examining how modifications to the hydrophobic tail (length, branching) or the hydrophilic head affect physicochemical properties like critical micelle concentration (CMC), surface tension reduction, and tolerance to hard water. mdpi.com

Specific Context of Branched Alkyl Ethoxy Sulfates

Alkyl Ether Sulfates (AES) are a major group of anionic surfactants, second only to alkylbenzene sulfonates in production volume. acs.org They are distinguished by the presence of a polyoxyethylene chain between the alkyl hydrophobe and the sulfate (B86663) head group. acs.orgtandfonline.com This structural feature imparts unique properties compared to non-ethoxylated alkyl sulfates, such as increased water solubility and milder action. pcc.euresearchgate.net

While linear AES have been widely used, research has increasingly focused on variants with branched alkyl chains. researchgate.netgoogle.com The branching in the hydrophobic tail introduces steric hindrance that can disrupt packing at interfaces and in micelles. This can lead to improved low-temperature water solubility and altered foaming and emulsification characteristics compared to their linear counterparts. google.com The investigation into branched structures like those derived from Guerbet or isotridecyl alcohols aims to fine-tune surfactant performance for specific, demanding applications. acs.orgresearchgate.net

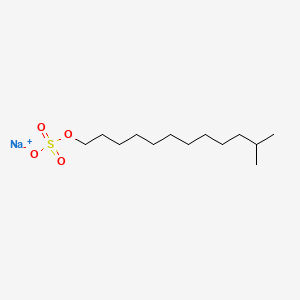

Sodium Isotridecyl Sulphate is an anionic surfactant belonging to the branched alkyl ethoxy sulfate class. ontosight.ai Its molecular structure consists of three key components:

A Branched Hydrophobic Tail: The "isotridecyl" group is a branched C13 alkyl chain (C13H27-). surfactant.top This branching distinguishes it from linear C13 chains and significantly influences its physical and chemical properties.

A Polyoxyethylene (EO) Chain: An ethylene (B1197577) oxide chain -(OCH₂CH₂)n- is inserted between the hydrophobic tail and the sulfate group. The length of this chain, denoted by 'n', can be varied to modify the surfactant's hydrophilicity, solubility, and performance characteristics. surfactant.toptandfonline.com

A Hydrophilic Sulfate Group: The molecule is terminated with a sulfate group (-OSO₃⁻) neutralized by a sodium cation (Na⁺), which provides the anionic character and high water solubility. ontosight.aiontosight.ai

The academic nomenclature for this compound is often abbreviated as iC13EOnS . tandfonline.com In this system:

iC13 refers to the branched isotridecyl carbon chain.

EO represents the ethylene oxide units.

n is a subscript indicating the average number of ethylene oxide units in the polyoxyethylene chain.

S denotes the terminal sodium sulfate group.

For instance, iC13EO7S refers to sodium isotridecyl ether sulfate with an average of seven ethylene oxide units. tandfonline.com

Research into alkyl ethoxy sulfates (AES) has evolved significantly over the past few decades. Initially, the focus was on linear, fatty alcohol-based AES, which offered improvements over simple alkyl sulfates, particularly in hard water tolerance and reduced skin irritation. acs.org These compounds became staple ingredients in personal care and cleaning products. pcc.eu

The progression of research led to the exploration of branched alkyl chains. Scientific studies began to investigate how branching in the hydrophobe could address limitations of linear surfactants, such as poor solubility at lower temperatures. google.com Research on surfactants derived from Guerbet alcohols and other branched precursors demonstrated that mid-chain branching could yield surfactant mixtures with superior surfactancy and better low-temperature performance. google.comacs.org

More recently, research has become highly specific, focusing on the precise tuning of the AES structure for advanced applications. researchgate.net Studies on compounds like this compound (iC13EOnS) systematically investigate the impact of the ethylene oxide (EO) chain length on performance metrics. tandfonline.comtandfonline.com Research demonstrates that increasing the number of EO units can enhance alkali and salt resistance, a critical property for applications in industrial cleaning and enhanced oil recovery. tandfonline.comtaylorandfrancis.com Concurrently, advancements in analytical techniques, such as converting alcohol ethoxylates into their sulfate derivatives (AES) for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), have enabled a more accurate and reliable characterization of their ethoxymer distribution, furthering the understanding of structure-function relationships. researchgate.net

Research Imperatives and Knowledge Gaps Concerning this compound

Despite growing interest, specific knowledge gaps remain regarding this compound, driving current research imperatives. A primary focus is on elucidating the precise relationship between the number of ethylene oxide (EO) units and the surfactant's performance under various conditions. researchgate.nettandfonline.com While it is known that adjusting the EO number can modify properties, a detailed understanding is needed to optimize formulations for specific tasks. tandfonline.comresearcher.life

Key research questions include:

Performance Optimization: How can the EO chain length (n in iC13EOnS) be optimized to achieve maximum efficiency in specific applications, such as reducing interfacial tension in enhanced oil recovery or improving soil removal in industrial detergents? tandfonline.comtandfonline.com Studies have shown that for interfacial tension (IFT) against n-decane, shorter EO chains may be more effective at the same salt concentration. tandfonline.com

Phase Behavior: There is a need for more comprehensive phase behavior studies. Understanding how iC13EOnS interacts with oils, electrolytes, and co-surfactants to form microemulsions is critical for its application in complex systems. tandfonline.com

Interaction with Additives: Further investigation is required to understand the synergistic or antagonistic interactions between this compound and other formulation components like polymers, builders, and other surfactant types.

Addressing these knowledge gaps will enable the more efficient and targeted application of this versatile surfactant, expanding its utility in technologically demanding fields. researchgate.nettandfonline.com

Research Data Tables

The following tables present detailed research findings on the physicochemical properties of this compound with varying degrees of ethoxylation.

Table 1: Physicochemical Properties of this compound (iC13EOnS) Variants

This table summarizes key surface property data for iC13EOnS with different ethylene oxide (EO) chain lengths. The data is derived from studies on their synthesis and properties. tandfonline.comresearchgate.net

| Property | iC13EO5S | iC13EO7S | iC13EO9S |

| Critical Micelle Concentration (CMC) (g/L) | 0.16 | 0.22 | 0.29 |

| Surface Tension at CMC (γcmc) (mN/m) | 29.58 | 30.73 | 32.11 |

| Adsorption Efficiency (pC20) | 3.55 | 3.69 | 3.82 |

| pC20 is the negative logarithm of the surfactant concentration required to reduce the surface tension of water by 20 mN/m. |

Structure

3D Structure of Parent

Properties

CAS No. |

84681-74-3 |

|---|---|

Molecular Formula |

C13H27NaO4S |

Molecular Weight |

302.41 g/mol |

IUPAC Name |

sodium;11-methyldodecyl sulfate |

InChI |

InChI=1S/C13H28O4S.Na/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-18(14,15)16;/h13H,3-12H2,1-2H3,(H,14,15,16);/q;+1/p-1 |

InChI Key |

HRQLTGOBEVLWIH-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Pathways and Process Optimization of Sodium Isotridecyl Sulphate

Advanced Sulfation Methodologies for Alkyl Ethoxy Sulfates

The sulfation of the ethoxylated alcohol precursor is a pivotal step in the production of sodium isotridecyl sulphate. Modern methodologies have advanced to offer greater control, efficiency, and safety over this highly exothermic reaction.

A prominent advanced method for the synthesis of sodium isotridecyl polyoxyethylene ether sulfate (B86663) (iC13EOnS) is the SO3 membrane sulfation process. tandfonline.comresearchgate.net In this process, the precursor, isotridecyl polyoxyethylene ether, is sulfated using sulfur trioxide (SO3) gas in a membrane sulfonation device. tandfonline.com This reaction is immediately followed by neutralization with a sodium hydroxide (B78521) (NaOH) solution to yield the final this compound product. tandfonline.com Research has demonstrated the successful synthesis of iC13EOnS with varying ethylene (B1197577) oxide (EO) numbers (n = 5, 7, and 9) using this methodology, achieving an active substance content of over 95%. tandfonline.com This technique is noted for its efficiency and is a significant advancement in producing alkyl ethoxy sulfates. tandfonline.com

The production of surfactants like this compound has increasingly shifted from batch processes to continuous reactor systems. surfactant.topnih.gov Continuous manufacturing offers numerous advantages, including superior control over reaction parameters, enhanced safety for hazardous chemistries, improved scalability, and greater process efficiency and product quality. catalysts.commdpi.comnih.gov These systems involve the continuous feeding of raw materials into the reactor and the continuous discharge of the product. nih.gov For sulfation reactions, which are fundamental to the production of anionic surfactants, the selection and design of the continuous reactor are critical for optimizing performance, selectivity, and yield. nih.gov

Falling film reactor (FFR) technology is the most widely used and state-of-the-art continuous process for the sulfation of organic compounds. surfactant.topresearchgate.net In an FFR, a thin film of the liquid organic material, such as ethoxylated isotridecyl alcohol, is precisely distributed on the inside wall of a tube and flows downward. mpob.gov.my Simultaneously, a stream of sulfur trioxide (SO3) gas flows co-currently with the liquid film. mpob.gov.my

A rapid and highly exothermic reaction occurs between the gas and the liquid film. mpob.gov.myaidic.it A key advantage of the FFR is its ability to efficiently remove the significant heat generated by the reaction through the reactor jackets, which is critical for preventing product degradation and unwanted side reactions. mpob.gov.myaidic.it This precise temperature control ensures a high-quality product. The resulting alkyl ethoxy sulfuric acid is discharged from the reactor and proceeds to a neutralization stage. mpob.gov.my

Continuous Reactor System Applications in Surfactant Production

Precursor Alcohol Ethoxylation and Derivatization

The precursor for this compound is ethoxylated isotridecyl alcohol. surfactant.topwindows.net The synthesis of this precursor begins with isotridecanol (B73481), a branched C13-oxo alcohol. windows.net Isotridecanol itself is produced via the hydroformylation (oxo synthesis) of a C12-olefin, which is created by the trimerization of butene. This process results in an isomeric mixture of primary isotridecyl alcohols with a branched alkyl chain. windows.net

The derivatization of isotridecanol into the direct precursor for sulfation is achieved through ethoxylation. This reaction involves adding varying amounts of ethylene oxide (EO) to the isotridecanol. windows.netgoogle.comnih.govugr.es The general reaction is:

R—OH + n C2H4O → R(OCH2CH2)nOH

The letter 'n' represents the average degree of ethoxylation, as the process yields a mixture of homologous alkylpolyethylene glycol ethers with a range of ethoxylation stages. windows.net By controlling the moles of ethylene oxide added, different grades of ethoxylates can be produced, which ultimately influences the properties of the final sulfated surfactant. windows.netvenus-goa.com

Influence of Reaction Parameters on Product Characteristics and Yield

The characteristics of the final this compound product are heavily dependent on the control of specific reaction parameters during its synthesis.

The number of ethylene oxide (EO) units in the precursor molecule is a critical parameter that allows for the adjustment and control of the final surfactant's performance characteristics. researchgate.nettandfonline.com Studies have systematically investigated the synthesis and properties of sodium isotridecyl polyoxyethylene ether sulfate with different EO numbers, specifically where n = 5, 7, and 9. tandfonline.com

Research findings indicate that as the EO number increases, the properties of the resulting surfactant are significantly altered. For instance, an increase in the EO number leads to a higher critical micelle concentration (γcmc) but also enhances the surface activity efficiency (pC20) of the surfactant. tandfonline.comresearchgate.nettandfonline.com Furthermore, a higher degree of ethoxylation significantly improves the alkali and salt resistance of the this compound. tandfonline.comresearchgate.net This demonstrates that the performance of the product can be precisely tailored by controlling the number of EO groups during the precursor synthesis. researchgate.net

The following table summarizes the observed influence of the EO number on the properties of this compound based on research findings. tandfonline.comresearchgate.net

| Property | Influence of Increasing EO Number (n) |

| Critical Micelle Concentration (γcmc) | Increases |

| Surface Activity Efficiency (pC20) | Increases |

| Alkali Resistance | Significantly Improved |

| Salt Resistance | Significantly Improved |

| Interfacial Tension (vs. n-decane at same salt concentration) | Increases (shorter EO chains exhibit lower interfacial tension) |

Molar Ratios and Temperature Kinetics

The molar ratio of the reactants, specifically the sulfating agent to the alcohol, and the reaction temperature are pivotal parameters that significantly influence the rate and outcome of the synthesis of this compound.

Molar Ratios:

In the industrial sulfation of isotridecyl alcohol and its ethoxylates using sulfur trioxide, a molar ratio of SO₃ to the organic feedstock is typically maintained close to stoichiometric, often with a slight excess of the alcohol. A common molar ratio is approximately 1:1. google.com Maintaining a precise molar ratio is crucial for several reasons:

Excess Sulfating Agent: An excess of sulfur trioxide can lead to the formation of undesirable byproducts, including pyrosulfates and sulfonated derivatives, which can impart color and odor to the final product and affect its performance. It can also lead to charring of the organic material.

Excess Alcohol: A slight excess of the alcohol helps to ensure the complete consumption of the highly reactive sulfur trioxide, minimizing its presence in the acidic product stream and reducing the potential for side reactions. However, a large excess of unreacted alcohol will need to be separated from the final product, adding to the process complexity and cost.

The optimal molar ratio is often determined empirically and depends on the specific reactor design and operating conditions.

Temperature Kinetics:

The sulfation of alcohols is a highly exothermic reaction, and therefore, temperature control is critical for process optimization and safety. The reaction rate is strongly dependent on temperature, following the principles of chemical kinetics.

Higher Temperatures: Increasing the reaction temperature generally increases the rate of the sulfation reaction. However, excessively high temperatures can lead to a number of detrimental effects, including:

Increased rates of side reactions, such as dehydration of the alcohol to form ethers and olefins.

Degradation of the desired product, leading to discoloration and the formation of odorous byproducts.

For ethoxylated alcohols, higher temperatures can promote the formation of 1,4-dioxane (B91453). enviro.wiki

Lower Temperatures: While lower temperatures can suppress side reactions and improve product quality, they also lead to a slower reaction rate, which may require longer residence times or larger reactors to achieve the desired conversion, impacting process economics.

In industrial practice, the sulfation of isotridecyl alcohol is typically carried out within a controlled temperature range, for instance, between 30°C and 60°C. google.com The heat generated by the reaction is continuously removed using a cooling system integrated with the falling film reactor to maintain the optimal temperature profile.

The following interactive table provides a hypothetical representation of how varying molar ratios and temperatures might affect the yield and purity of this compound, based on general principles of alcohol sulfation.

| Molar Ratio (SO₃:Alcohol) | Temperature (°C) | Theoretical Yield (%) | Purity (%) | Observations |

| 0.95:1 | 40 | 94 | 97 | Incomplete conversion of alcohol. |

| 1:1 | 45 | 98 | 98 | Optimal balance of conversion and purity. |

| 1.05:1 | 45 | 99 | 93 | Increased byproduct formation, slight discoloration. |

| 1:1 | 30 | 90 | 99 | Slow reaction rate, lower throughput. |

| 1:1 | 60 | 97 | 90 | Significant byproduct formation and discoloration. |

Note: This data is illustrative and actual industrial process outcomes will vary based on specific equipment and conditions.

Understanding the interplay between molar ratios and temperature kinetics is fundamental to the process optimization of this compound synthesis, enabling manufacturers to produce a high-quality product in an efficient and controlled manner.

Investigation of Reaction Mechanisms and Byproduct Formation in Industrial Processes

The industrial synthesis of this compound, primarily through the sulfation of isotridecyl alcohol or its ethoxylates with sulfur trioxide, involves a complex set of reactions. A thorough understanding of the reaction mechanisms and the potential for byproduct formation is essential for process control and ensuring the quality of the final product.

Reaction Mechanism:

The sulfation of an alcohol with sulfur trioxide is generally considered to proceed via an electrophilic addition mechanism. The sulfur atom in the SO₃ molecule is electron-deficient and acts as a strong electrophile. The oxygen atom of the hydroxyl group in the isotridecyl alcohol, being electron-rich, acts as a nucleophile.

The proposed mechanism involves the following steps:

Nucleophilic Attack: The oxygen atom of the alcohol's hydroxyl group attacks the electrophilic sulfur atom of the sulfur trioxide molecule. This results in the formation of an unstable intermediate, a zwitterionic adduct.

Proton Transfer: A proton is then transferred from the positively charged oxygen atom to one of the negatively charged oxygen atoms of the sulfonate group. This is a rapid intramolecular or intermolecular process that leads to the formation of the alkyl hydrogen sulphate (isotridecyl hydrogen sulphate in this case).

The reaction is highly exothermic, with an enthalpy of reaction (ΔH) similar to that of linear alkylbenzene sulfonation, which is approximately -150 kJ/mol. enviro.wiki Due to the acidic nature and instability of the resulting alkyl hydrogen sulphate, immediate neutralization is required to prevent hydrolysis and other degradation reactions. enviro.wiki

Byproduct Formation:

Several side reactions can occur during the industrial sulfation of isotridecyl alcohol and its ethoxylates, leading to the formation of various byproducts that can affect the quality and performance of the final surfactant. The nature and quantity of these byproducts are influenced by factors such as reaction temperature, molar ratios, and the purity of the raw materials.

Common byproducts include:

Unreacted Alcohol: Incomplete conversion will result in residual isotridecyl alcohol in the final product. While not strictly a byproduct of a side reaction, its presence dilutes the active surfactant content.

Dialkyl Sulphates: These can be formed, particularly if there is a localized excess of the alcohol.

Ethers and Olefins: At elevated temperatures, the acidic conditions can catalyze the dehydration of the alcohol, leading to the formation of diisotridecyl ether and isotridecene isomers.

Inorganic Salts: The primary inorganic byproduct is sodium sulphate (Na₂SO₄), which is formed during the neutralization step if any excess sulfur trioxide is present or if some of the alkyl hydrogen sulphate hydrolyzes to sulfuric acid before neutralization.

1,4-Dioxane: This is a significant byproduct of concern when sulfating ethoxylated isotridecyl alcohols. It is formed through the acid-catalyzed dimerization of two ethylene oxide units. The formation of 1,4-dioxane is primarily governed by the sulfation and neutralization conditions. enviro.wiki

The following table summarizes the key byproducts and the primary factors influencing their formation.

| Byproduct | Precursor(s) | Key Influencing Factors |

| Unreacted Isotridecyl Alcohol | Isotridecyl Alcohol | Low molar ratio of SO₃:alcohol, short residence time, low temperature. |

| Diisotridecyl Ether / Isotridecene | Isotridecyl Alcohol | High reaction temperature, presence of strong acids. |

| Sodium Sulphate | Excess SO₃, H₂SO₄ | Molar ratio of SO₃:alcohol, hydrolysis of the acidic intermediate. |

| 1,4-Dioxane | Isotridecyl Alcohol Ethoxylate | High reaction temperature, acidic conditions. |

| Neutral Oils | Secondary Alcohols | Can be inhibited by the presence of secondary alcohol ethoxylates during sulfation with chlorosulfonic acid. google.com |

Careful control of the industrial process parameters is paramount to minimize the formation of these byproducts. This includes precise temperature control, accurate dosing of reactants, efficient mixing, and rapid neutralization. Post-synthesis purification steps may also be employed to remove specific impurities and meet the required product specifications.

Fundamental Interfacial and Colloid Science of Sodium Isotridecyl Sulphate Systems

Surface and Interfacial Tension Dynamics

The behavior of a surfactant at the interface between two phases, such as liquid and air or liquid and oil, is fundamental to its function. This is quantified by its ability to lower the surface tension of a liquid or the interfacial tension between two immiscible liquids.

Equilibrium surface tension is the value of surface tension after the surfactant molecules have had sufficient time to diffuse to the interface and arrange themselves into a stable, packed monolayer. A key parameter in this analysis is the critical micelle concentration (CMC), which is the concentration at which surfactant monomers in the bulk solution begin to aggregate into micelles. Above the CMC, the surface tension of the solution remains relatively constant.

For Sodium Isotridecyl Polyoxyethylene Ether Sulphate (iC13EOnS), the surface tension at the CMC (γcmc) is influenced by the number of ethylene (B1197577) oxide (EO) units in the molecule. Research shows that as the number of EO units increases from 5 to 9, the γcmc also increases. tandfonline.comresearchgate.net This suggests that the presence of more EO groups, which increases the hydrophilicity of the headgroup, results in a slightly less effective reduction of surface tension at the point of micellization. tandfonline.comresearchgate.net The CMC value itself also increases with a higher number of EO units.

Table 1: Equilibrium Surface Tension Properties of iC13EOnS Variants

| Compound | CMC (g/L) | γcmc (mN/m) |

| iC13EO5S | 0.28 | 29.35 |

| iC13EO7S | 0.40 | 31.89 |

| iC13EO9S | 0.51 | 34.12 |

This table presents data for Sodium Isotridecyl Polyoxyethylene Ether Sulphate with 5, 7, and 9 ethylene oxide units, respectively.

Dynamic surface tension refers to the surface tension of a solution as a function of time, which is crucial for processes where new interfaces are created rapidly. nih.gov The rate at which a surfactant can lower the surface tension is dependent on its diffusion from the bulk solution to the newly formed interface and its subsequent adsorption.

Interfacial tension is the force that exists at the boundary between two immiscible liquids, such as oil and water. Surfactants are highly effective at reducing IFT, which is a critical function in applications like emulsification and enhanced oil recovery.

The presence of electrolytes (salts) in an aqueous solution can significantly influence the IFT-reducing capabilities of an anionic surfactant like iC13EOnS. The addition of salt can reduce the electrostatic repulsion between the negatively charged sulphate headgroups at the oil-water interface, allowing for more compact packing and, consequently, a greater reduction in IFT.

Studies on iC13EOnS solutions in contact with n-decane show that the addition of electrolytes such as Sodium Chloride (NaCl), Sodium Carbonate (Na2CO3), and Sodium Hydroxide (B78521) (NaOH) lowers the IFT. tandfonline.com A key finding is that at the same salt concentration, the iC13EOnS variant with the shortest EO chain (iC13EO5S) exhibits the lowest interfacial tension. tandfonline.comresearchgate.net This demonstrates that increasing the length of the hydrophilic EO chain can diminish the surfactant's effectiveness at the oil-water interface in the presence of electrolytes.

Table 2: Effect of Electrolyte Concentration on IFT (mN/m) of iC13EO5S Solution (1.0 g/L) and n-Decane

| Electrolyte Concentration (g/L) | NaCl | Na2CO3 | NaOH |

| 10 | 0.045 | 0.051 | 0.062 |

| 20 | 0.021 | 0.025 | 0.033 |

| 30 | 0.015 | 0.018 | 0.024 |

| 40 | 0.019 | 0.022 | 0.029 |

This table presents data for Sodium Isotridecyl Polyoxyethylene Ether Sulphate with 5 ethylene oxide units.

Interfacial Tension (IFT) in Multi-Phase Systems

Adsorption Behavior at Interfaces

The efficiency with which a surfactant adsorbs at an interface is a measure of its surface activity. This behavior is crucial as it dictates the concentration of surfactant required to achieve a significant reduction in surface tension.

Adsorption efficiency can be quantified by the pC20 value, which is the negative logarithm of the molar concentration of surfactant required to reduce the surface tension of water by 20 mN/m. A larger pC20 value indicates that less surfactant is needed to achieve this reduction, signifying higher adsorption efficiency and greater surface activity.

For the iC13EOnS series, research findings indicate that the pC20 value increases as the number of EO units increases. tandfonline.comresearchgate.net This suggests that while a higher degree of ethoxylation leads to a higher γcmc (less effective tension reduction at saturation), it improves the efficiency of adsorption at lower concentrations. tandfonline.comresearchgate.net The increase in the hydrophilic character from the additional EO groups contributes to a more efficient population of the gas/liquid interface.

Table 3: Adsorption Efficiency (pC20) of iC13EOnS Variants

| Compound | pC20 (mol/L) |

| iC13EO5S | 3.12 |

| iC13EO7S | 3.25 |

| iC13EO9S | 3.36 |

This table presents data for Sodium Isotridecyl Polyoxyethylene Ether Sulphate with 5, 7, and 9 ethylene oxide units, respectively.

Critical Micelle Concentration (CMC) Studies

The critical micelle concentration (CMC) is a fundamental parameter in colloid and surface chemistry, representing the concentration of a surfactant above which micelles spontaneously form. wikipedia.org Below the CMC, surfactant molecules primarily exist as monomers in the solution and adsorb at interfaces. Once the CMC is reached, the interfaces become saturated, and any additional surfactant molecules aggregate to form micelles. nih.gov This process is accompanied by distinct changes in the physicochemical properties of the solution, such as surface tension, conductivity, and viscosity, which allows for the experimental determination of the CMC. nih.govnih.gov

For anionic surfactants like sodium isotridecyl sulphate, the CMC is influenced by various factors including the structure of the hydrophobic tail, the nature of the head group, temperature, and the presence of electrolytes. The branched structure of the isotridecyl group in this compound affects its packing in micelles, which in turn influences the CMC value.

In the case of related compounds like sodium isotridecyl polyoxyethylene ether sulfate (B86663) (iC13EOnS), the number of ethylene oxide (EO) units also plays a crucial role. Research has shown that with an increase in the number of EO groups, the critical micelle concentration of these surfactants is enhanced. tandfonline.com This is attributed to the increased hydrophilicity imparted by the EO chain, which requires a higher concentration of surfactant molecules to drive the formation of micelles.

Table 1: Critical Micelle Concentration (CMC) of Various Anionic Surfactants

This table provides context by comparing the CMC of a well-studied anionic surfactant with its homologues. The CMC for this compound would be influenced by its specific branched alkyl chain structure.

| Surfactant | CMC (mol/L) at 25°C |

| Sodium octyl sulfate | 0.13 |

| Sodium dodecyl sulfate | 8.3 x 10⁻³ |

| Sodium tetradecyl sulfate | 2.1 x 10⁻³ |

Data sourced from wikipedia.org

Thermodynamics of Adsorption and Micellization

The processes of adsorption at interfaces and the formation of micelles are governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic) and adsorption (ΔG°ads) are key parameters that describe the spontaneity of these processes. wikipedia.orgneliti.com For anionic surfactants, both micellization and adsorption are typically spontaneous, as indicated by negative values of ΔG°. rsc.orgnih.gov

ΔG° = ΔH° - TΔS°

The enthalpy of micellization (ΔH°mic) can be either exothermic or endothermic depending on the surfactant structure and temperature. rsc.org Calorimetric studies of similar anionic surfactants have provided insights into these thermodynamic parameters.

Table 2: Thermodynamic Parameters of Micellization for a Representative Anionic Surfactant (Sodium Dodecyl Sulfate) in Aqueous Solution

This table illustrates the typical thermodynamic values associated with micelle formation for an anionic surfactant, providing a model for understanding the behavior of this compound.

| Thermodynamic Parameter | Value |

| ΔG°mic | Negative (spontaneous process) |

| ΔH°mic | Can be positive or negative |

| ΔS°mic | Positive (entropy-driven) |

The specific values depend on temperature and solution conditions.

Adsorption Mechanism Investigations (e.g., Diffusion-Kinetic Models)

The adsorption of surfactant molecules at an interface is a dynamic process that can be controlled by different mechanisms. The adsorption process is often analyzed using models that consider either diffusion of the surfactant molecules to the interface or the kinetics of their attachment to the interface.

For instance, studies on sodium oleyl sulfate have shown that the adsorption process can be diffusion-controlled. researchgate.net The analysis of dynamic surface tension is a key experimental technique used to investigate these mechanisms. The rate at which the surface tension of a freshly formed interface decreases over time provides information about the speed and mechanism of surfactant adsorption.

Intermolecular Interactions and Self-Assembly Phenomena

Polymer-Surfactant Interaction Mechanisms

The interaction between surfactants and polymers in aqueous solutions is a complex phenomenon that can lead to the formation of various aggregate structures. These interactions are of significant interest due to their relevance in numerous industrial formulations. The binding of an anionic surfactant like this compound to a polymer is governed by a balance of several forces. researchgate.net

The interaction between an anionic surfactant and a polymer is driven by both electrostatic and hydrophobic forces. nih.govnih.gov

Electrostatic Interactions : If the polymer is oppositely charged (cationic), there is a strong initial electrostatic attraction between the negatively charged sulfate head group of the surfactant and the positive charges on the polymer chain. nih.gov This is a primary driving force for the initial binding of the surfactant to the polymer. nih.gov Even with neutral polymers, electrostatic interactions can be significant due to ion-dipole interactions. nih.gov

Hydrophobic Interactions : The hydrophobic tails of the surfactant molecules have a strong tendency to avoid contact with water. When surfactant molecules bind to a polymer, their hydrophobic tails can associate with hydrophobic regions on the polymer backbone or with the tails of other bound surfactant molecules. researchgate.netbris.ac.uk This hydrophobic association is a major contributor to the stability of the resulting polymer-surfactant complexes. nih.gov

The interplay of these forces dictates the nature and strength of the interaction. For instance, in the binding of sodium dodecyl sulfate (SDS) to the cationic polymer poly(diallyldimethylammonium chloride), both electrostatic and hydrophobic interactions are known to be the governing factors. researchgate.netnih.gov

The binding of anionic surfactants to polymers is often a cooperative process . researchgate.netnih.gov This means that the initial binding of a few surfactant molecules to the polymer chain facilitates the binding of subsequent surfactant molecules. This cooperativity arises from the hydrophobic interactions between the alkyl tails of the surfactant molecules that are bound in close proximity on the polymer chain.

This process typically begins at a surfactant concentration known as the critical aggregation concentration (CAC) , which is usually lower than the CMC of the free surfactant. researchgate.net At the CAC, the surfactant molecules begin to form micelle-like aggregates along the polymer chain. This cooperative binding leads to a much more pronounced interaction than would be expected from simple individual binding events. The presence of electrolytes can influence this cooperative binding by shielding electrostatic repulsions between the anionic head groups of the surfactant molecules, thereby promoting aggregation. researchgate.net

Formation and Characterization of Micellar Structures and Microemulsions

This compound, as a surfactant, exhibits the characteristic property of self-assembly in solution to form micelles above a certain concentration known as the critical micelle concentration (CMC). These micelles are thermodynamically stable colloidal aggregates where the hydrophobic isotridecyl chains are oriented towards the core, and the hydrophilic sulphate heads are exposed to the aqueous phase. The formation of these structures is a spontaneous process driven by the hydrophobic effect, which minimizes the unfavorable interactions between the hydrocarbon tails and water molecules.

The characteristics of the micellar structures, such as their size, shape, and aggregation number, are influenced by factors including surfactant concentration, temperature, and the presence of electrolytes. For sodium isotridecyl polyoxyethylene ether sulfates, the number of ethylene oxide (EO) groups in the molecule also plays a crucial role. Research has shown that an increase in the number of EO units leads to a higher critical micelle concentration (CMC) and a corresponding increase in the surface tension at the CMC (γcmc). nih.gov

A study on sodium isotridecyl polyoxyethylene ether sulfates with varying numbers of ethylene oxide units (n=5, 7, and 9) provided the following data on their micellar properties:

| Compound | Number of Ethylene Oxide Units (n) | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (γcmc) (mN/m) |

| iC13EO5S | 5 | 1.10 x 10⁻⁴ | 29.5 |

| iC13EO7S | 7 | 1.22 x 10⁻⁴ | 30.2 |

| iC13EO9S | 9 | 1.45 x 10⁻⁴ | 31.6 |

This table presents data on the critical micelle concentration (CMC) and surface tension at the CMC (γcmc) for sodium isotridecyl polyoxyethylene ether sulfates with different numbers of ethylene oxide units. nih.gov

Microemulsions are thermodynamically stable, isotropic, and transparent or translucent systems of oil, water, and surfactant, often in combination with a co-surfactant. These systems are characterized by their ultra-low interfacial tension and large interfacial area. While specific studies detailing the formation and characterization of microemulsions solely with this compound are not extensively available in the reviewed literature, its properties as an effective surfactant suggest its potential utility in microemulsion formulations, particularly in applications like enhanced oil recovery. researchgate.netrsc.org The formation of microemulsions typically involves the spontaneous self-assembly of the surfactant at the oil-water interface, creating finely dispersed domains of one liquid in the other. The phase behavior of these systems can be complex, exhibiting transitions between water-in-oil (w/o), oil-in-water (o/w), and bicontinuous structures depending on the composition and temperature.

Synergistic Effects in Mixed Surfactant Formulations

In many practical applications, surfactants are used as mixtures rather than as single components to achieve enhanced performance that is superior to the individual surfactants acting alone. This phenomenon is known as synergism. The mixing of an anionic surfactant like this compound with other types of surfactants, such as nonionic or cationic surfactants, can lead to favorable interactions that result in a lower critical micelle concentration (CMC) of the mixture compared to the CMCs of the individual components.

This reduction in CMC is a hallmark of synergistic interaction and indicates that the mixed micelles are formed more readily. The primary driving force for this synergism is the reduction of electrostatic repulsion between the ionic head groups of the anionic surfactant. In the case of mixing with a nonionic surfactant, the nonionic molecules can position themselves between the anionic head groups, effectively shielding the electrostatic repulsion and promoting micellization. nih.gov

When mixed with cationic surfactants, the strong electrostatic attraction between the oppositely charged head groups leads to a significant reduction in the CMC and enhanced surface activity. researchgate.net This strong interaction can also lead to the formation of different aggregate structures, such as vesicles.

Advanced Analytical and Characterization Methodologies for Sodium Isotridecyl Sulphate

Spectroscopic and Microscopic Techniques for Structural and Morphological Elucidation

Spectroscopic and microscopic methods are fundamental to understanding the intrinsic properties of sodium isotridecyl sulphate at a molecular and supramolecular level. They provide detailed information on functional groups, proton environments, compositional makeup, and physical morphology.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org For this compound, the FTIR spectrum provides a molecular fingerprint, confirming the presence of the alkyl chain and the sulphate ester group. The analysis reveals characteristic absorption bands corresponding to specific molecular vibrations. researchgate.net

Key spectral regions for this compound include strong asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the isotridecyl chain. Additionally, prominent bands associated with the sulphate group are observed, which are critical for confirming the structure. These typically include the asymmetric S=O stretching, symmetric S=O stretching, and the C-O-S stretching vibrations. researchgate.net Analysis of these bands can provide insights into the molecular environment and intermolecular interactions. nih.gov

Table 1: Characteristic FTIR Absorption Bands for Alkyl Sulphates

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~2955-2965 | Asymmetric C-H Stretch | -CH₃ |

| ~2920-2930 | Asymmetric C-H Stretch | -CH₂- |

| ~2850-2860 | Symmetric C-H Stretch | -CH₂- |

| ~1215-1250 | Asymmetric S=O Stretch | R-O-SO₃⁻ |

| ~1060-1080 | Symmetric S=O Stretch | R-O-SO₃⁻ |

| ~1000 | C-O Stretch | R-O-S |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. It provides information about the chemical environment of hydrogen atoms within the molecule. In the ¹H NMR spectrum of this compound, distinct signals correspond to the protons of the long, branched alkyl chain. researchgate.net

The protons on the carbon atom directly bonded to the sulphate group (α-methylene group) are the most deshielded due to the electron-withdrawing effect of the sulphate ester, thus appearing at the highest chemical shift (downfield), typically as a triplet. hmdb.ca The numerous methylene groups along the backbone of the isotridecyl chain produce a complex, overlapping signal in the middle of the spectrum. The terminal methyl groups, including those at the branch points and the end of the chain, are the most shielded and therefore appear at the lowest chemical shift (upfield). chemicalbook.comdrugbank.com The integration of these signals provides a quantitative measure of the protons in each environment, confirming the alkyl chain's structure.

Table 2: Representative ¹H NMR Chemical Shifts for Sodium Alkyl Sulphates

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~4.0 - 4.2 | Triplet (t) | Protons on carbon adjacent to sulphate (-CH₂-O-SO₃⁻) |

| ~1.2 - 1.7 | Multiplet (m) | Protons of internal methylene groups (-CH₂-)n |

| ~0.8 - 0.9 | Triplet (t) / Doublet (d) | Protons of terminal and branched methyl groups (-CH₃) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

While this compound itself is a non-volatile salt and unsuitable for direct GC-MS analysis, the technique is crucial for analyzing the composition of its precursor, isotridecyl alcohol. researchgate.net The term "isotridecyl" refers to a complex mixture of branched C13 isomers. GC-MS is employed to separate these isomers and identify their specific structures. nih.gov

In this method, the alcohol mixture is injected into the gas chromatograph, where the different isomers are separated based on their boiling points and interactions with the column's stationary phase. dergipark.org.tr As each separated component elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum shows a unique fragmentation pattern for each isomer, allowing for their identification by comparing the spectra to mass spectral libraries. nih.gov This analysis is vital for quality control, ensuring the correct isomeric distribution in the raw material used to produce the final surfactant.

Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (FETEM) for Morphological Studies

FESEM and FETEM are high-resolution imaging techniques used to study the morphology, or physical form, of materials at the micro- and nanoscale. vpi2004.com

Field Emission Scanning Electron Microscopy (FESEM) provides detailed images of the surface topography of the solid, powdered form of this compound. researchgate.net It uses a focused beam of electrons to scan the sample's surface, generating high-resolution images that can reveal particle size, shape, and surface texture. science.gov This is useful for understanding the physical properties of the bulk material.

Transmission Electron Microscopy (TEM) offers even higher resolution and provides information about the internal structure of materials. vpi2004.com For surfactants like this compound, TEM can be used to visualize the aggregates, such as micelles or vesicles, that form when the compound is dispersed in a solvent. science.gov By using staining or cryogenic techniques, TEM can reveal the size and shape of these supramolecular structures.

Chromatographic Separations and Quantitative Analysis

Chromatographic techniques are essential for separating complex mixtures and performing precise quantitative analysis of this compound and related compounds.

Ion Chromatography for Alkyl Sulfate (B86663) Mixtures

Ion chromatography is a highly effective method for the separation and quantification of ionic species. For analyzing alkyl sulphate mixtures, a variation known as ion-pair reversed-phase chromatography is often employed. chromatographyonline.comshimadzu.com This technique is capable of separating homologous series of alkyl sulfates based on the length of their carbon chains. nih.gov

The separation is typically performed on a hydrophobic stationary phase. The mobile phase contains an ion-pairing reagent, such as a quaternary ammonium (B1175870) salt, which forms a neutral ion pair with the anionic alkyl sulphate. shimadzu.com The retention of these ion pairs on the reversed-phase column increases with the length of the alkyl chain; longer chains are more hydrophobic and interact more strongly with the stationary phase. oup.com

Following separation, the analytes are detected using a conductivity detector. To enhance sensitivity, a suppressor is used post-column to reduce the background conductivity of the eluent, allowing for the sensitive detection of the analyte ions. nih.govnih.gov This method allows for the accurate determination of the purity of this compound and the quantification of other alkyl sulphate homologues that may be present as impurities. chromatographyonline.com

Table 3: Example of Ion Chromatography Separation Principle for Alkyl Sulphates

| Compound | Alkyl Chain Length | Relative Retention Time | Elution Order |

| Sodium Decyl Sulphate | C10 | Shorter | First |

| Sodium Dodecyl Sulphate | C12 | ↓ | |

| Sodium Tridecyl Sulphate | C13 | ↓ | |

| Sodium Tetradecyl Sulphate | C14 | Longer | Last |

High Performance Liquid Chromatography Applications

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of surfactants, including anionic types like this compound. The separation and quantification of such compounds can be challenging due to their diversity and the complexity of sample matrices. Since many surfactants, including alkyl sulphates, lack a UV chromophore, alternative detection methods are often necessary for their analysis.

Common HPLC detection methods suitable for this compound and similar surfactants include Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), and Refractive Index (RI) detection. CAD is often preferred over ELSD as it typically provides better sensitivity and reproducibility. For ionic surfactants, suppressed conductivity detection can also be an effective and economical choice, offering good sensitivity and selectivity.

The choice of HPLC column and mobile phase is critical for achieving adequate separation. Reversed-phase columns, such as C18, are frequently employed. The mobile phase often consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer. Method development involves optimizing the mobile phase composition, flow rate, and detector settings to resolve the analyte from other matrix components. For instance, in the analysis of similar alkyl sulfates, gradient elution may be used to achieve better separation and peak shape.

Below is a table summarizing typical HPLC conditions that can be adapted for the analysis of anionic surfactants like this compound.

| Parameter | Condition 1 | Condition 2 |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Ion-Exchange (e.g., Hamilton PRP-X100) |

| Mobile Phase | Acetonitrile/Water with Ammonium Formate buffer | Methanol/p-Hydroxybenzoic acid buffer |

| Flow Rate | 1.0 mL/min | 2.0 mL/min |

| Detector | Charged Aerosol Detector (CAD) | Indirect UV Detection (310 nm) |

| Column Temp. | 40°C | Ambient |

Rheological and Colloidal Characterization

The rheological properties of surfactant solutions are critical for understanding their behavior in various applications. This compound, as an anionic surfactant, influences the viscosity and flow characteristics of its aqueous solutions. These solutions often exhibit non-Newtonian behavior, meaning their viscosity changes with the applied shear rate. Specifically, many surfactant solutions are shear-thinning, where the viscosity decreases as the shear rate increases.

The viscosity of anionic surfactant solutions is highly sensitive to the addition of electrolytes, such as sodium chloride. Initially, adding salt can cause a significant increase in viscosity up to a certain peak. This is due to the salt shielding the electrostatic repulsion between surfactant headgroups, which promotes the growth and entanglement of micelles. However, beyond this peak concentration, the further addition of salt can cause the viscosity to drop sharply. This complex relationship is crucial for formulating products with a desired viscosity profile. The elastic modulus of surfactant dispersions can also be significantly affected by the surfactant type and concentration, indicating changes in the solid-like character of the fluid.

The following table illustrates the conceptual effect of electrolyte concentration on the viscosity of a representative anionic surfactant solution.

| Electrolyte Conc. (wt%) | Viscosity (mPa·s) | Rheological Observation |

| 0.0 | 50 | Low viscosity |

| 0.5 | 800 | Thickening effect |

| 1.0 | 5500 | Peak viscosity reached |

| 1.5 | 3200 | Viscosity decrease (post-peak) |

| 2.0 | 950 | Significant viscosity drop |

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of submicron particles, such as micelles or emulsion droplets, dispersed in a liquid. The method is based on analyzing the intensity fluctuations of laser light scattered by particles undergoing random Brownian motion. Larger particles move more slowly, causing slower fluctuations in scattered light, while smaller particles move more rapidly, leading to faster fluctuations.

The DLS instrument measures the translational diffusion coefficient of the particles, which is then used to calculate the hydrodynamic diameter using the Stokes-Einstein equation. This technique provides key parameters such as the average particle size (often reported as the Z-average diameter) and the Polydispersity Index (PDI), which is a dimensionless measure of the broadness of the size distribution. A lower PDI value indicates a more monodisperse or uniform particle population. DLS is particularly suitable for characterizing colloidal systems stabilized by surfactants like this compound, providing insights into the size and stability of emulsions or micellar structures.

The table below presents hypothetical DLS results for an oil-in-water emulsion stabilized with this compound.

| Sample Parameter | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) |

| Surfactant Concentration: 0.5% | 210 | 0.25 |

| Surfactant Concentration: 1.0% | 155 | 0.18 |

| Surfactant Concentration: 2.0% | 120 | 0.12 |

Development and Validation of Standardized Analytical Protocols

The development and validation of analytical methods are essential to ensure that a procedure is suitable for its intended purpose. For this compound, this involves creating a standardized protocol, often for an HPLC-based method, and validating it according to guidelines established by bodies like the International Conference on Harmonisation (ICH). Method validation provides documented evidence that the procedure consistently produces a result that meets pre-determined acceptance criteria.

The validation process assesses several key performance characteristics to demonstrate the method's reliability. These characteristics include accuracy, precision (encompassing repeatability and intermediate precision), specificity, linearity, range, detection limit (LOD), and quantitation limit (LOQ).

Accuracy is the closeness of test results to the true value.

Precision measures the degree of scatter between a series of measurements, with the Relative Standard Deviation (RSD) being a common metric.

Specificity is the ability to assess the analyte unequivocally in the presence of other components.

Linearity demonstrates that the results are directly proportional to the concentration of the analyte within a given range.

Range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.

A validation protocol is prepared first, which outlines the procedures and acceptance criteria for each validation parameter. For example, the acceptance criterion for linearity is often a correlation coefficient (R²) of ≥ 0.999.

The following table summarizes the core parameters for analytical method validation.

| Validation Parameter | Description | Common Acceptance Criteria |

| Accuracy | Closeness of the measured value to the true value. | 98.0% - 102.0% recovery |

| Precision (Repeatability) | Precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 2% |

| Intermediate Precision | Precision within the same laboratory but on different days, with different analysts, or on different equipment. | RSD ≤ 2% |

| Specificity | Ability to measure the analyte in the presence of impurities, degradants, or matrix components. | Peak purity assessment; no interference at the analyte's retention time. |

| Linearity | Proportionality of the analytical signal to the analyte concentration over a given range. | Correlation Coefficient (R²) ≥ 0.999 |

| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10 |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3 |

Environmental Fate and Degradation Mechanisms of Sodium Isotridecyl Sulphate

Biodegradation Pathways and Kinetics

Biodegradation is the primary mechanism for the removal of sodium isotridecyl sulphate from the environment. This process is mediated by a diverse range of microorganisms that utilize the surfactant as a source of carbon and energy. The rate and extent of biodegradation are influenced by both the molecular structure of the surfactant and the prevailing environmental conditions.

Aerobic and Anaerobic Degradation in Environmental Compartments

The degradation of alkyl sulphate surfactants can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the efficiency and pathways differ significantly.

Aerobic Degradation : In environments such as wastewater treatment plants, surface waters, and topsoil, aerobic conditions are prevalent and provide an ideal setting for the rapid breakdown of alkyl sulphates. nm.gov Numerous studies on analogous surfactants, such as sodium dodecyl sulphate (SDS), demonstrate that they are readily biodegradable under aerobic conditions. researchgate.netresearchgate.netsemanticscholar.org Microbial consortia, particularly various species of Pseudomonas, are highly effective at aerobically degrading these compounds. researchgate.nethibiscuspublisher.com The process leads to the complete mineralization of the surfactant into basic inorganic compounds.

Anaerobic Degradation : In environmental compartments devoid of oxygen, such as deep sediments, flooded soils, and anaerobic digesters, the biodegradation of surfactants is also possible but can be slower and less complete. nih.gov Studies on SDS have shown it to be degradable under anaerobic conditions, although high concentrations can sometimes inhibit methane (B114726) production in digesters. researchgate.netnih.gov The microbial communities responsible for anaerobic degradation, including sulphate-reducing bacteria and methanogens, utilize different metabolic pathways than their aerobic counterparts. nih.gov For some related surfactants, such as linear alkylbenzene sulphonates (LAS), anaerobic conditions are known to be inhibitory to degradation. researchgate.net

Primary and Ultimate Biodegradation Processes

The biodegradation of a surfactant is typically described in two stages: primary and ultimate degradation.

Primary Biodegradation : This is the initial step in the breakdown process, defined as the point at which the molecule's structure has been altered sufficiently to lose its surfactant properties. nm.gov For alkyl sulphates like this compound, this occurs with the initial cleavage of the sulphate group from the alkyl chain. semanticscholar.org Once this hydrolysis occurs, the surface-active properties are lost. Tests can measure primary biodegradation by observing the disappearance of the parent surfactant. innospecsustainability.com

Ultimate Biodegradation : This refers to the complete mineralization of the organic molecule by microorganisms into carbon dioxide, water, mineral salts, and biomass. nm.gov It represents the total removal of the substance from the environment. Standardized tests, such as OECD guideline 306 for seawater, measure ultimate biodegradation by quantifying the consumption of oxygen or the production of carbon dioxide. innospecsustainability.com Anionic surfactants like alkyl sulphates are generally reported to be readily biodegradable, achieving high levels of ultimate degradation in aerobic environments. researchgate.netsemanticscholar.org

Table 1: Comparison of Biodegradation Processes

| Feature | Primary Biodegradation | Ultimate Biodegradation |

|---|---|---|

| Definition | Initial structural change causing loss of surfactant properties. nm.gov | Complete conversion to CO₂, water, mineral salts, and biomass. nm.gov |

| Key Molecular Event | Cleavage of the sulphate ester bond from the alkyl chain. semanticscholar.org | Complete breakdown of the alkyl chain (e.g., via β-oxidation). nih.govjocpr.com |

| Environmental Outcome | Loss of foaming and other surface-active characteristics. nm.gov | Complete removal of the organic substance from the environment. nm.gov |

| Typical Assessment | Measurement of parent compound disappearance. innospecsustainability.com | Measurement of O₂ consumption or CO₂ evolution. innospecsustainability.com |

Enzymatic Hydrolysis and Subsequent Metabolic Transformations

The microbial degradation of this compound is an enzyme-catalyzed process initiated by specific extracellular or periplasmic enzymes.

Enzymatic Hydrolysis : The first and rate-limiting step is the hydrolysis of the sulphate ester bond. This reaction is catalyzed by a class of enzymes known as alkylsulfatases (or sulfatases). hibiscuspublisher.comscirp.org These enzymes cleave the C-O-S bond, releasing the branched isotridecanol (B73481) and an inorganic sulphate ion (SO₄²⁻). jocpr.comhibiscuspublisher.com The inorganic sulphate can then be used as a nutrient by various microorganisms.

Metabolic Transformations : Following the initial hydrolysis, the resulting isotridecanol is transported into the bacterial cell and metabolized. The pathway is analogous to that of fatty alcohols:

The alcohol is first oxidized to its corresponding aldehyde (isotridecanal) by an alcohol dehydrogenase . nih.govjocpr.com

The aldehyde is subsequently oxidized to a carboxylic acid (isotridecanoic acid) by an aldehyde dehydrogenase . nih.govjocpr.com

This branched-chain fatty acid then enters the β-oxidation pathway , where it is progressively broken down into smaller units that can enter the central metabolic cycles (like the Krebs cycle) to generate energy and biomass. nih.gov

Crucially, the branched nature of the isotridecyl chain requires specific enzymes. Research on other branched primary alkyl sulphates has shown that some bacteria, like Pseudomonas sp. C12B, which are adept at degrading linear alkyl sulphates, are unable to hydrolyze branched variants. nih.gov However, other bacterial strains isolated from activated sludge have been found to produce novel alkylsulfatases that are specifically active on branched structures, demonstrating that the environment contains microorganisms equipped to degrade these compounds. nih.gov

Environmental Distribution and Partitioning Behavior

Once released into the environment, this compound partitions between different environmental compartments—water, soil, and sediment—based on its physicochemical properties and the characteristics of the local environment.

Adsorption to Soil and Sediment Components

As an amphiphilic molecule with a hydrophobic alkyl tail and a hydrophilic sulphate head, this compound has a tendency to accumulate at interfaces, including the solid-liquid interface between water and soil or sediment particles.

Mechanism of Adsorption : The primary mechanism for the adsorption of anionic surfactants to soil and sediment is through hydrophobic interactions between the alkyl tail and the organic matter fraction of the solid matrix. researchgate.netmdpi.com At low environmental concentrations, sorption isotherms are often linear. nm.gov Electrostatic interactions can also occur; the negatively charged sulphate head may be repelled by negatively charged clay surfaces but can interact with positively charged sites on metal oxides or at low pH.

Influence of Environmental Factors : The extent of adsorption is influenced by several factors.

Organic Carbon Content : Soils and sediments with higher organic carbon content generally exhibit a greater capacity for adsorbing surfactants due to increased hydrophobic partitioning sites. hibiscuspublisher.comnm.gov

Clay Mineralogy : The type and amount of clay minerals can influence adsorption, though this is often secondary to the role of organic matter for anionic surfactants.

pH and Ionic Strength : Changes in pH can alter the surface charge of soil components, while increased ionic strength (salinity) can shield electrostatic repulsion and promote adsorption. researchgate.net

The process of adsorption is significant as it affects the concentration of the surfactant in the water column, its mobility and transport through soil, and its bioavailability for microbial degradation. nm.gov

Table 2: Summary of Factors Influencing Environmental Fate

| Process | Influencing Factor | Impact on this compound |

|---|---|---|

| Biodegradation | Oxygen Availability | Faster under aerobic conditions; possible but slower under anaerobic conditions. nm.govnih.gov |

| Temperature | Rate decreases significantly at lower temperatures. nih.gov | |

| Microbial Acclimation | Previously exposed microbial communities degrade it more rapidly. nih.gov | |

| Alkyl Chain Branching | Requires specific enzymes; may be slower than linear analogues but readily occurs. nih.gov | |

| Partitioning | Soil/Sediment Organic Matter | Adsorbs to organic matter via hydrophobic interactions, reducing water column concentration. researchgate.netmdpi.com |

| pH / Ionic Strength | Can influence surface interactions and the extent of adsorption. researchgate.net |

Removal Efficiency in Engineered Wastewater Treatment Systems

Detailed research findings and data tables specifically quantifying the removal efficiency of this compound in various engineered wastewater treatment systems (e.g., activated sludge, trickling filters, membrane bioreactors) are not available in the reviewed scientific literature.

While the broader class of alkyl sulphates is known to be readily biodegradable and is generally removed effectively in wastewater treatment plants, the specific removal rates for a branched-chain surfactant like this compound have not been documented in the available resources. oecd.org The structure of the alkyl chain, particularly the degree of branching, can influence the rate and extent of biodegradation. cleaninginstitute.org Highly branched alkyl sulphates have been observed to degrade more slowly than their linear counterparts. cleaninginstitute.org Without specific studies on this compound, providing a quantitative assessment of its removal efficiency would be speculative.

Methodologies for Environmental Concentration Monitoring and Assessment

Specific, validated methodologies for the routine monitoring and environmental concentration assessment of this compound in various environmental matrices (e.g., surface water, sediment, soil) have not been detailed in the available scientific literature.

General analytical techniques for anionic surfactants often involve a combination of sample extraction and concentration followed by chromatographic separation and detection. ntis.gov Methodologies for monitoring surfactants in the environment can include:

Sample Preparation: Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate and preconcentrate surfactants from environmental samples.

Analytical Detection: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS-MS) is a powerful tool for the identification and quantification of specific surfactant compounds. ntis.gov

However, the application and validation of these methods specifically for this compound, including details on detection limits, recovery rates, and matrix effects in different environmental compartments, are not documented in the searched resources.

Industrial and Advanced Materials Applications of Sodium Isotridecyl Sulphate

Role in Enhanced Oil Recovery (EOR) Technologies

Enhanced Oil Recovery (EOR) encompasses techniques aimed at increasing the amount of crude oil that can be extracted from an oil field after primary and secondary recovery methods have been exhausted. Chemical EOR, a prominent subset of these techniques, involves injecting specialized chemicals like surfactants to mobilize residual oil trapped in reservoir rock pores by capillary forces. The primary mechanism by which surfactants achieve this is by drastically lowering the interfacial tension (IFT) between the oil and the injection water (brine), allowing the trapped oil to be displaced and recovered.

Sodium isotridecyl sulphate and its derivatives, particularly ethoxylated versions, are investigated for these applications due to their surface activity and stability under harsh reservoir conditions. The branched structure of the isotridecyl group can influence its solubility and interaction with hydrocarbons, making it effective at reducing oil-water IFT.

Many oil reservoirs present challenging conditions of high temperatures and high salinity (HTHS), which can cause conventional surfactants to precipitate or lose their effectiveness. Research has focused on designing surfactants that remain soluble and active in these environments. The structure of this compound can be modified, typically through ethoxylation (adding ethylene (B1197577) oxide groups), to enhance its stability.

Further findings indicate that for iC13EOnS, shorter ethylene oxide chains result in a lower interfacial tension at the same salt concentration, highlighting a crucial trade-off between IFT reduction and brine tolerance that must be optimized for specific reservoir conditions. researchgate.nettandfonline.com

Table 1: Effect of Ethylene Oxide (EO) Units on Surface Properties of Sodium Isotridecyl Polyoxyethylene Ether Sulfate (B86663) (iC13EOnS) Data synthesized from research on iC13EOnS, a derivative of this compound.

| Property | Effect of Increasing EO Units | Scientific Rationale | Reference |

| Alkali Resistance | Significantly Improved | The longer polyoxyethylene chain enhances the hydrophilic nature of the surfactant, preventing precipitation in high pH environments. | researchgate.nettandfonline.com |

| Salt Resistance | Significantly Improved | The EO groups provide steric hindrance and hydration, which shields the molecule from the salting-out effect of electrolytes. | researchgate.nettandfonline.com |

| Interfacial Tension (IFT) | Tends to be lower with fewer EO units | Shorter EO chains result in a more favorable hydrophilic-lipophilic balance for reducing the tension between n-decane and the surfactant solution. | researchgate.nettandfonline.com |

| Adsorption Efficiency (pC20) | Increased | pC20, the negative logarithm of the concentration required to reduce the surface tension by 20 mN/m, increases, indicating greater efficiency at lower concentrations. | researchgate.nettandfonline.com |

Emulsion Polymerization Processes

Emulsion polymerization is a widely used industrial process to produce synthetic polymers and latexes. The process involves polymerizing monomers in an emulsion, typically with water as the continuous phase. Surfactants, or emulsifiers, are critical components that facilitate the formation of monomer droplets, stabilize the growing polymer particles, and ultimately influence the properties of the final latex product.

As an anionic surfactant, this compound can function as a primary emulsifier in these processes. Its role begins with the reduction of interfacial tension between the water and the insoluble monomer, allowing for the formation of a stable monomer pre-emulsion. During polymerization, the surfactant adsorbs onto the surface of the newly formed polymer particles.

The concentration and structure of the emulsifier are key factors in controlling the final particle size of the latex. Generally, a higher surfactant concentration leads to the formation of a larger number of initial micelles, resulting in a greater number of polymer particles and, consequently, a smaller average particle size. The branched isotridecyl hydrophobe of this compound can influence the packing of surfactant molecules at the particle interface, affecting the curvature and stability of the particles and providing a means to control particle morphology.

This compound stabilizes polymer particles in a dispersion through electrostatic repulsion. As an anionic surfactant, it dissociates in water, leaving the polymer particles with a net negative charge on their surface. This charge creates a repulsive electrostatic barrier that prevents the particles from approaching each other and coalescing, a phenomenon known as agglomeration or coagulation.

This electrostatic stabilization is crucial for maintaining the colloidal stability of the latex during synthesis, storage, and transport. The effectiveness of this stabilization is dependent on factors such as pH, electrolyte concentration, and the surface coverage of the particles by the surfactant molecules. The branched nature of the isotridecyl group can also contribute to steric hindrance effects, further enhancing stability.

In many industrial formulations, a combination of surfactants is used to achieve superior performance compared to a single emulsifier. This compound can be used in conjunction with nonionic co-surfactants, such as alcohol ethoxylates (including isotridecyl alcohol ethoxylates), to create a more robust stabilization system.

The combination of anionic and nonionic surfactants provides both electrostatic and steric stabilization. The nonionic surfactant's hydrophilic chains extend into the aqueous phase, creating a physical barrier that prevents particle agglomeration, which is particularly effective at high electrolyte concentrations and during freeze-thaw cycles where electrostatic repulsion may be weakened. This synergistic approach allows for finer control over particle size, improves the mechanical and chemical stability of the latex, and can reduce the total amount of surfactant required.

Advanced Chemical Synthesis and Catalysis

Beyond its large-scale industrial uses, the self-assembling properties of this compound in solution offer potential applications in advanced chemical synthesis, particularly in the field of micellar catalysis. When dissolved in a solvent (typically water) above its critical micelle concentration, surfactant molecules aggregate to form nanoscopic structures called micelles. These micelles possess a hydrophobic core, composed of the hydrocarbon tails, and a hydrophilic surface (corona), formed by the sulphate headgroups.

This micro-heterogeneous environment can act as a nanoreactor, accelerating reaction rates and influencing selectivity by concentrating reactants within the micellar core. ucsb.edursc.org This approach is a cornerstone of green chemistry, as it allows for organic reactions to be conducted in water, reducing the need for volatile and hazardous organic solvents. acs.orgnih.gov

While specific catalytic applications of this compound are not widely documented in dedicated studies, its potential can be inferred from its molecular structure and the established principles of micellar catalysis. nih.gov The hydrophobic core of its micelles can solubilize nonpolar organic reactants, while the negatively charged surface can interact with and orient polar or cationic reagents. The branched isotridecyl chain may create a less dense, more fluid micellar core compared to linear analogues like sodium dodecyl sulfate, potentially altering the solubilization capacity for bulky substrates and influencing reaction kinetics. This structural feature could be leveraged to catalyze specific organic transformations where the geometry of the micellar nanoreactor is a critical factor. shell.com

Surfactant-Assisted Organic Reactions in Aqueous Media

The use of aqueous media for organic reactions is a cornerstone of green chemistry, aiming to reduce reliance on volatile and often hazardous organic solvents. researchgate.net this compound, as an anionic surfactant, can play a pivotal role in this area by enabling "micellar catalysis." In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. researchgate.net These micelles possess a hydrophobic core, formed by the isotridecyl hydrocarbon tails, and a hydrophilic exterior, composed of the sulphate head groups.

This unique structure allows micelles to act as microreactors within the bulk aqueous phase. Non-polar organic reactants, which are typically insoluble in water, can be partitioned into the hydrophobic core of the micelles. This sequestration creates a localized environment with a high concentration of reactants, effectively overcoming the solubility barrier that would otherwise hinder the reaction in water. researchgate.netuni-konstanz.de This approach has been successfully applied to a variety of organic transformations, including carbon-carbon and carbon-heteroatom bond formations. researchgate.net The aqueous micellar environment provided by surfactants like this compound facilitates reactions such as Suzuki-Miyaura cross-couplings, Heck reactions, and aminations, making organic synthesis more sustainable. researchgate.netchemrxiv.org

Influence on Reaction Kinetics, Mechanisms, and Product Selectivity

The micellar environment created by this compound can significantly influence the kinetics, mechanisms, and selectivity of organic reactions. By concentrating reactants within the micellar core, the effective molarity of the reacting species is dramatically increased, which often leads to a substantial acceleration of the reaction rate compared to the same reaction in a dilute homogeneous solution.

Applications in Industrial Cleaning and Manufacturing Formulations